

Vulgaxanthin I: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Vulgaxanthin I*

Cat. No.: *B3165861*

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CAS Number: 904-62-1 Molecular Formula: $C_{14}H_{17}N_3O_7$

This technical guide provides an in-depth overview of **Vulgaxanthin I**, a naturally occurring betaxanthin pigment. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, synthesis, purification, and biological activities.

Physicochemical Properties

Vulgaxanthin I is a yellow, water-soluble pigment found in various plants of the Caryophyllales order, most notably in beets (*Beta vulgaris*)[1]. As a member of the betaxanthin class of compounds, its structure is characterized by the condensation of betalamic acid with L-glutamine[1][2].

Property	Value	Source
CAS Number	904-62-1	[3][4]
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₇	[4]
Molecular Weight	339.30 g/mol	[5]
Appearance	Yellow to dark orange liquid	[5]
Solubility	Water, DMSO	[5]
UV-Visible λ _{max}	476 nm	[6][7]
Molar Absorption Coefficient	46,000 (M cm) ⁻¹ at 480 nm	[5]

Synthesis and Purification

While a complete chemical synthesis protocol for **Vulgaxanthin I** is not readily available in the public domain, its semi-synthesis from betalamic acid and L-glutamine is the common approach[1][8][9]. The condensation reaction occurs spontaneously and is not enzyme-catalyzed[8].

Experimental Protocol: Semi-synthesis and Purification of Vulgaxanthin I

This protocol is adapted from methods described for the semi-synthesis of betaxanthins[9][10][11].

Materials:

- Betalamic acid (obtained from the hydrolysis of betanin from red beet extract)
- L-glutamine
- Phosphate buffer (pH 6.5)
- Flash chromatography system
- C18 column

- Acetonitrile (ACN)
- Formic acid
- High-Performance Liquid Chromatography (HPLC) system with a DAD detector
- Mass spectrometer (MS)

Procedure:

- Semi-synthesis:
 - Dissolve betalamic acid in phosphate buffer (pH 6.5).
 - Add an excess of L-glutamine to the solution to drive the reaction towards **Vulgaxanthin I** formation.
 - Allow the reaction to proceed at room temperature. The reaction is spontaneous and typically proceeds to completion.
- Purification by Flash Chromatography:
 - Load the reaction mixture onto a C18 flash chromatography cartridge.
 - Elute the compounds using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient would be from 0% to 60% acetonitrile[3][12][13].
 - Monitor the elution at 480 nm to detect **Vulgaxanthin I**.
 - Collect the fractions containing the yellow pigment.
- Purity Analysis by HPLC:
 - Analyze the collected fractions using a reverse-phase HPLC system with a C18 column.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3][12][13].
 - Monitor the chromatogram at 486 nm.

- Purities of up to 79% have been reported using this method[3][12][13]. Further purification steps may be required to achieve higher purity.

Spectroscopic Data

UV-Visible Spectroscopy

Vulgaxanthin I exhibits a characteristic absorption maximum in the visible region, which is responsible for its yellow color.

Parameter	Value
λ_{max}	476 nm[6][7]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of **Vulgaxanthin I**.

Parameter	Value	Source
Protonated Molecular Ion [M+H] ⁺	m/z 340	[7]
Daughter Ions	m/z 323 ([M+H - NH ₃] ⁺), m/z 277 ([M+H - NH ₃ - CO ₂ - 2H] ⁺)	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for **Vulgaxanthin I** are not readily available in the reviewed literature. However, NMR studies on related betaxanthins have been conducted to elucidate their structures and stereoisomeric forms[6].

Biological Activities and Signaling Pathways

Vulgaxanthin I has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for drug development.

Anti-inflammatory Activity

Vulgaxanthin I exerts its anti-inflammatory effects by modulating the NF- κ B signaling pathway. It has been shown to downregulate the expression of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory effects of **Vulgaxanthin I** on a cell line such as Caco-2 intestinal cells[14][15].

Materials:

- Caco-2 cells
- Cell culture medium (e.g., DMEM)
- **Vulgaxanthin I**
- Inflammatory stimulus (e.g., a combination of TNF- α and IL-1 β)
- RNA extraction kit
- qRT-PCR reagents and instrument
- Primers for target genes (COX-2, iNOS, IL-6, IL-8)

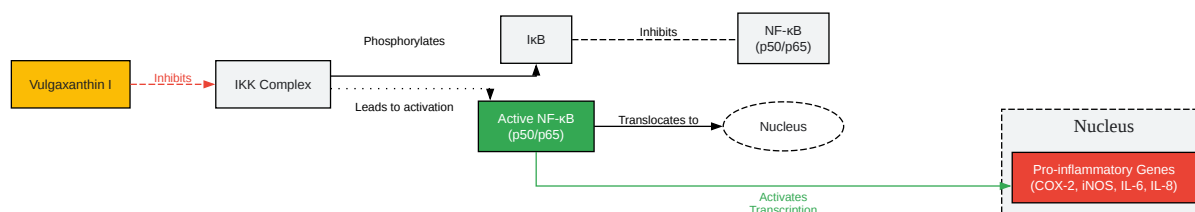
Procedure:

- Cell Culture and Treatment:
 - Culture Caco-2 cells to confluence.
 - Pre-treat the cells with varying concentrations of **Vulgaxanthin I** for a specified period (e.g., 24 hours).
 - Induce inflammation by adding the inflammatory stimulus (e.g., TNF- α and IL-1 β) and incubate for a further period (e.g., 6 hours).
- RNA Extraction and qRT-PCR:

- Extract total RNA from the cells using a commercial kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes (COX-2, iNOS, IL-6, IL-8).
- Data Analysis:
 - Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
 - Calculate the fold change in gene expression in **Vulgaxanthin I**-treated cells compared to the stimulated control.

Signaling Pathway:

Vulgaxanthin I is believed to inhibit the NF- κ B signaling pathway. In an inflammatory state, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B. This allows the NF- κ B dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Vulgaxanthin I** may interfere with this cascade, potentially by inhibiting the IKK complex or the nuclear translocation of NF- κ B, thereby reducing the expression of inflammatory mediators^{[14][16][17]}.



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Caption: **Vulgaxanthin I** inhibits the NF- κ B signaling pathway.

Antioxidant Activity

Vulgaxanthin I also exhibits antioxidant properties, although some studies suggest it is less potent than other betalains like betanin. Its antioxidant mechanism may involve direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Nrf2 pathway[15][18][19][20].

Experimental Protocol: In Vitro Antioxidant Assay (DPPH)

This protocol outlines a common method for assessing the radical scavenging activity of **Vulgaxanthin I**.

Materials:

- **Vulgaxanthin I**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Methanol
- Spectrophotometer

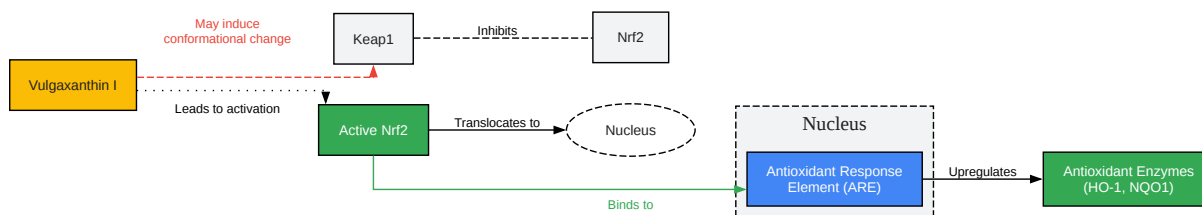
Procedure:

- Reaction Mixture:
 - Prepare different concentrations of **Vulgaxanthin I** in methanol.
 - Add the **Vulgaxanthin I** solutions to the DPPH solution.
 - Include a control with methanol instead of the **Vulgaxanthin I** solution.
- Incubation and Measurement:
 - Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

- Calculation:
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

Signaling Pathway:

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is hypothesized that **Vulgaxanthin I**, like other antioxidants, may activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity[16][18][21][22][23].



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Caption: Postulated activation of the Nrf2 antioxidant pathway by **Vulgaxanthin I**.

Conclusion

Vulgaxanthin I is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and potentially Nrf2. While further research is needed to fully elucidate its therapeutic potential, particularly regarding its complete synthesis and

detailed spectroscopic characterization, the existing data provides a strong foundation for its continued investigation in the fields of nutrition, pharmacology, and drug development.

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